molecular formula C9H13Cl2N B1338739 N-Benzyl-N-(2-chloroethyl)amine hydrochloride CAS No. 6288-63-7

N-Benzyl-N-(2-chloroethyl)amine hydrochloride

Cat. No. B1338739
Key on ui cas rn: 6288-63-7
M. Wt: 206.11 g/mol
InChI Key: RAJZCNAPSJZGBF-UHFFFAOYSA-N
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Patent
US05922722

Procedure details

A solution of N-benzyl-2-aminoethanol (12, 79.05 g, 0.523 mole) in chloroform (400 niL) was treated with thionyl chloride (80 mL, 1.09 mole) at room temperature. The resulting mixture was heated to reflux (6 h). The solvent was removed in vacuo, the residue dissloved in hot ethanol (1.3 L) and cooled overnight. The solids were collected via suction filtration and dried in vacuo at 65° C. (24 h) to afford the title compound 13 as white plates.
Quantity
79.05 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][CH2:9][CH2:10]O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:14])=O>C(Cl)(Cl)Cl>[ClH:14].[CH2:1]([NH:8][CH2:9][CH2:10][Cl:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
79.05 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NCCO
Name
Quantity
80 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (6 h)
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
cooled overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solids were collected via suction filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 65° C. (24 h)
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C1=CC=CC=C1)NCCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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